molecular formula C10H6N2O B1409462 2-Hydroxyquinoline-5-carbonitrile CAS No. 1261787-08-9

2-Hydroxyquinoline-5-carbonitrile

Cat. No.: B1409462
CAS No.: 1261787-08-9
M. Wt: 170.17 g/mol
InChI Key: XHYHIQQCVJMEBD-UHFFFAOYSA-N
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Description

2-Hydroxyquinoline-5-carbonitrile is a multifunctional quinoline derivative of significant interest in scientific research and development. This compound features a hydroxy group at the 2-position and an electron-withdrawing cyano group at the 5-position, creating a unique molecular scaffold with potential for diverse applications. In pharmaceutical research, closely related quinoline carbonitriles are recognized as key intermediates and privileged structures in medicinal chemistry . The quinoline core is a common pharmacophore found in compounds with a range of biological activities. Specifically, quinoline-5-carbonitrile analogs have been investigated as potent and selective inhibitors of phosphodiesterase type 5 (PDE5) for potential application in neurological research . Furthermore, the 2-hydroxyquinoline moiety is known to exhibit inhibitory activity against DNA topoisomerase enzymes, suggesting potential for anticancer research . Beyond its biological potential, this compound serves as a valuable building block in organic synthesis and materials science. The presence of both the hydroxy and cyano groups makes it a versatile precursor for constructing more complex molecular architectures . It can also function as a ligand in coordination chemistry, forming metal complexes that may have applications in catalysis or as functional materials . Researchers will find this compound to be a high-purity compound suitable for advancing projects in drug discovery, chemical synthesis, and material development. Please note: This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1261787-08-9

Molecular Formula

C10H6N2O

Molecular Weight

170.17 g/mol

IUPAC Name

2-oxo-1H-quinoline-5-carbonitrile

InChI

InChI=1S/C10H6N2O/c11-6-7-2-1-3-9-8(7)4-5-10(13)12-9/h1-5H,(H,12,13)

InChI Key

XHYHIQQCVJMEBD-UHFFFAOYSA-N

SMILES

C1=CC(=C2C=CC(=O)NC2=C1)C#N

Canonical SMILES

C1=CC(=C2C=CC(=O)NC2=C1)C#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects in Quinolinecarbonitriles

The position and nature of substituents significantly alter the properties of quinolinecarbonitriles. Key analogs include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Hazards (GHS Classifications)
2-Methylquinoline-5-carbonitrile Methyl (C2), CN (C5) C₁₁H₈N₂ 168.20 Laboratory synthesis, intermediates H302, H315, H319, H335
5-Hydroxyquinoline-2-carbonitrile CN (C2), OH (C5) C₁₀H₆N₂O 170.17 Unknown (limited data) Not provided
2-Hydroxyquinoline-5-carbonitrile* OH (C2), CN (C5) C₁₀H₆N₂O 170.17 Hypothesized enzyme inhibition, drug design Likely similar to analogs (H302, H315, etc.)

Key Observations :

  • Hazards: Quinolinecarbonitriles generally exhibit acute oral toxicity (Category 4) and irritant properties (skin, eyes, respiratory tract). The hydroxyl group may exacerbate irritation due to acidity .

Comparison with Heterocyclic Carbonitriles

Carbonitrile-containing heterocycles vary in ring structure and substituents, leading to divergent applications:

Compound Name Heterocycle Molecular Formula Molecular Weight Key Applications Hazards
2-Chloro-4-methoxypyrimidine-5-carbonitrile Pyrimidine C₆H₄ClN₃O 169.57 Pharmaceutical intermediates Not provided
5-Methylpyridine-3-carbonitrile Pyridine C₇H₆N₂ 118.14 Organic synthesis Not provided
2,4-Dihydroxy-quinazoline-5-carbonitrile Quinazoline C₉H₅N₃O₂ 187.15 Unknown (research compound) Not provided
This compound* Quinoline C₁₀H₆N₂O 170.17 Hypothesized medicinal chemistry Likely irritant (Category 2/2A)

Key Observations :

  • Biological Activity: Quinoline derivatives are more commonly associated with antimicrobial and anticancer activities than pyridine or pyrimidine analogs .

Limitations and Future Research

  • Data Gaps: Direct studies on this compound are absent in the provided evidence. Further research is needed to confirm its physicochemical properties, toxicity, and biological efficacy.
  • Comparative Studies : Systematic comparisons with analogs (e.g., hydroxyl vs. methyl substituents) would clarify structure-activity relationships.

Q & A

Q. Table 1: Synthesis Optimization

MethodCatalystSolventYield (%)Reference
MCR (one-pot)p-TsOHEthanol78
Stepwise functionalizationH2SO4DMF65

Basic: Which spectroscopic and crystallographic techniques are essential for structural validation?

Answer:

  • FT-IR/NMR : Identify functional groups (e.g., -OH at ~3200 cm⁻¹, nitrile C≡N stretch at ~2220 cm⁻¹) and proton environments .
  • X-ray crystallography : Resolves bond lengths and angles (e.g., quinoline ring planarity, C-N bond distances) .
  • Elemental analysis : Validates stoichiometry (C, H, N percentages within ±0.3% of theoretical values) .

Q. Table 2: Key Spectroscopic Data

TechniqueObservationSignificance
¹H NMRδ 6.8–7.5 ppm (aromatic protons)Confirms quinoline core
X-rayC≡N bond length: 1.15 ÅValidates sp hybridization

Advanced: How can density-functional theory (DFT) predict electronic properties and reactivity?

Answer:

  • Functional selection : Hybrid functionals (e.g., B3LYP) with exact exchange terms improve accuracy for HOMO-LUMO gaps and charge distribution .
  • Basis sets : 6-31G(d,p) captures polarization effects in nitrile and hydroxyl groups .
  • Applications :
    • Predicts electrophilic/nucleophilic sites via Fukui indices .
    • Simulates UV-Vis spectra (TD-DFT) for comparison with experimental data .

Q. Table 3: Computational vs. Experimental Data

PropertyB3LYP/6-31G(d,p)ExperimentalError (%)
HOMO-LUMO gap (eV)4.24.05.0
C≡N bond length (Å)1.141.150.9

Advanced: How to address discrepancies between computational and experimental results?

Answer:

  • Error sources :
    • Exchange-correlation functionals : Overestimation of HOMO energies in gradient-corrected DFT .
    • Solvent effects : Implicit solvent models (e.g., PCM) reduce deviations in UV-Vis spectra .
  • Validation strategies :
    • Cross-check with post-Hartree-Fock methods (e.g., MP2) for critical bond parameters .
    • Use experimental crystal data to refine computational geometries .

Biological: What structural features of this compound correlate with bioactivity?

Answer:

  • Hydroxyl group : Enhances hydrogen bonding with biological targets (e.g., enzyme active sites) .
  • Nitrile moiety : Modulates electron-withdrawing effects, influencing binding affinity .
  • Quinoline core : Facilitates π-π stacking with aromatic residues in proteins .

Q. Methodological note :

  • Docking studies : Use AutoDock Vina with flexible side chains to assess binding modes .
  • SAR analysis : Compare analogs (e.g., 5-Fluoroquinoline-8-carbonitrile) to isolate pharmacophore contributions .

Advanced: How to analyze conflicting data in reaction mechanisms or biological assays?

Answer:

  • Mechanistic contradictions :
    • Use isotopic labeling (e.g., ¹⁵N) to trace nitrile group origins in competing pathways .
    • Kinetic studies (e.g., Eyring plots) differentiate rate-determining steps under varying conditions .
  • Biological assay variability :
    • Standardize cell lines and assay protocols (e.g., MTT vs. resazurin for cytotoxicity) .
    • Validate target engagement via SPR or ITC to confirm direct binding .

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